1-Phenyl-1-pentyne
Overview
Description
1-Phenyl-1-pentyne is an organic compound with the molecular formula C₁₁H₁₂ . It is a member of the alkyne family, characterized by a carbon-carbon triple bond. . It is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications.
Preparation Methods
1-Phenyl-1-pentyne can be synthesized through several methods. One common synthetic route involves the reaction of 1-pentyne with benzenesulfonyl hydrazide . The reaction typically requires specific conditions, such as the presence of a base and a solvent, to proceed efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Phenyl-1-pentyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include for oxidation, for reduction, and for substitution reactions. .
Scientific Research Applications
1-Phenyl-1-pentyne has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-Phenyl-1-pentyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This triple bond is highly reactive and can undergo addition reactions with various electrophiles and nucleophiles. The phenyl group also contributes to its reactivity by stabilizing intermediates formed during reactions .
Comparison with Similar Compounds
1-Phenyl-1-pentyne can be compared with other similar compounds, such as:
1-Phenyl-1-butyne: Similar structure but with a shorter carbon chain.
1-Phenyl-1-hexyne: Similar structure but with a longer carbon chain.
Phenylacetylene: Contains a phenyl group directly attached to the alkyne carbon. These compounds share similar reactivity patterns due to the presence of the alkyne group but differ in their physical properties and specific applications
Properties
IUPAC Name |
pent-1-ynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-3-5-8-11-9-6-4-7-10-11/h4,6-7,9-10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGIOKWPYFOHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195285 | |
Record name | 1-Pentynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4250-81-1 | |
Record name | 1-Pentyn-1-ylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4250-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentynylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentynylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-pentynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary reaction pathways of 1-phenyl-1-pentyne in the presence of palladium catalysts?
A1: Research indicates that this compound undergoes selective hydrogenation in the presence of low-loaded palladium-montmorillonite catalysts. [] This reaction yields predominantly 1-phenyl-cis-1-pentene, highlighting the catalyst's ability to facilitate partial hydrogenation of the alkyne. []
Q2: How does the structure of this compound influence its reactivity compared to other alkynes?
A2: Studies comparing the methoxymercuration rates of various alkynes revealed that arylalkynes like this compound exhibit lower reactivity compared to alkyl-substituted alkynes. [] This difference in reactivity is attributed to the electron-withdrawing nature of the phenyl group, which reduces the electron density of the triple bond, making it less susceptible to electrophilic attack. []
Q3: Have any computational studies been conducted to understand the internal rotation barrier in this compound?
A4: Yes, experimental data on proton chemical shifts and spin-spin coupling constants of this compound, combined with molecular orbital calculations, were utilized to investigate the internal rotation barrier around the C(phenyl)-C(alkyne) bond. [] The study concluded that the perpendicular conformer, where the C(3)-C(4) bond of the side chain is perpendicular to the phenyl ring, is energetically favored. [] This preference was attributed to the stronger hyperconjugative interaction between the C-C bond and the aromatic π system compared to the C-H interaction. []
Q4: Are there any known analytical methods for characterizing and quantifying this compound?
A5: While the provided research excerpts do not explicitly detail specific analytical methods for this compound, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy [], Gas Chromatography (GC), and Mass Spectrometry (MS) are commonly employed for the characterization and quantification of alkynes, including aryl-substituted ones. These methods provide information on the compound's structure, purity, and potentially its presence in complex mixtures.
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